Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride
Overview
Description
Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is composed of dichlorozinc, 6-fluoro-2-methylquinoline, and dihydrochloride, each contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride typically involves the reaction of 6-fluoro-2-methylquinoline with dichlorozinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of 6-fluoro-2-methylquinoline: This can be synthesized through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination.
Reaction with Dichlorozinc: The 6-fluoro-2-methylquinoline is then reacted with dichlorozinc in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include disruption of DNA synthesis and repair, leading to cell death in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Shares the fluorinated quinoline structure but lacks the dichlorozinc and dihydrochloride components.
2-Methylquinoline: Similar in structure but without the fluorine atom, affecting its reactivity and biological activity.
Dichlorozinc;quinoline;dihydrochloride: Similar but without the methyl and fluoro substituents, leading to different chemical properties.
Uniqueness
Dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride is unique due to the combination of its components, which confer specific reactivity and biological activity. The presence of the fluorine atom enhances its biological activity, while the dichlorozinc component provides unique reactivity in organic synthesis .
Properties
IUPAC Name |
dichlorozinc;6-fluoro-2-methylquinoline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H8FN.4ClH.Zn/c2*1-7-2-3-8-6-9(11)4-5-10(8)12-7;;;;;/h2*2-6H,1H3;4*1H;/q;;;;;;+2/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILFBQDBKOIYMH-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)F.CC1=NC2=C(C=C1)C=C(C=C2)F.Cl.Cl.Cl[Zn]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4F2N2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61075-86-3 | |
Record name | Dihydrogen tetrachlorozincate(2-), compound with 6-fluoro-2-methylquinoline (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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